2-(Azepan-1-yl)-2-methylpropan-1-amine
Overview
Description
2-(Azepan-1-yl)-2-methylpropan-1-amine is a chemical compound that features an azepane ring, which is a seven-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-(Azepan-1-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropan-1-amine with azepane under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Azepan-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while halogenation can produce halogenated derivatives.
Scientific Research Applications
2-(Azepan-1-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological systems, including its potential role as a ligand in biochemical assays.
Medicine: Research into its medicinal properties includes exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: In industrial applications, it may be used in the production of polymers, coatings, and other materials that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Azepan-1-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
Azepane derivatives: These compounds share the azepane ring structure but differ in their functional groups and overall properties.
Piperidine derivatives: Piperidine is a six-membered nitrogen-containing ring, and its derivatives are structurally similar but have different chemical and biological properties.
Morpholine derivatives: Morpholine contains both nitrogen and oxygen in its ring structure, offering different reactivity and applications compared to azepane derivatives.
The uniqueness of this compound lies in its specific combination of the azepane ring with the 2-methylpropan-1-amine moiety, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2-(azepan-1-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,9-11)12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFBRMREKVZFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428708 | |
Record name | 2-(azepan-1-yl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21404-90-0 | |
Record name | 2-(azepan-1-yl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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